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Compound of Interest

Compound Name:
N,N'-bis(4-

bromophenyl)propanediamide

CAS No.: 105678-71-5

Cat. No.: B010863

Get Quote

Core Architecture, Synthesis, and Functional Utility[1]
Executive Summary
N,N'-bis(4-bromophenyl)propanediamide (CAS 105678-71-5) is a symmetrical bis-amide

derivative of malonic acid.[1] It serves as a critical bidentate ligand scaffold and a synthetic

intermediate in the construction of nitrogen-containing heterocycles, particularly quinolinones

and pyrimidines. Its structural rigidity, conferred by the terminal 4-bromophenyl groups, makes

it a valuable candidate for crystal engineering and supramolecular assembly, while the central

methylene bridge allows for further functionalization (e.g., Knoevenagel condensations).

This guide provides a validated protocol for its synthesis, avoiding common pitfalls associated

with malonyl chloride instability, and details its applications in medicinal chemistry and

materials science.
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Parameter Specification

CAS Number 105678-71-5

IUPAC Name N,N'-bis(4-bromophenyl)propanediamide

Synonyms
N,N'-bis(4-bromophenyl)malonamide;

Malonanilide, 4,4'-dibromo-

Molecular Formula C₁₅H₁₂Br₂N₂O₂

Molecular Weight 412.08 g/mol

Appearance White to off-white crystalline solid

Melting Point >240 °C (Decomposes)

Solubility
Soluble: DMSO, DMF (Hot), DMAcInsoluble:

Water, Ethanol (Cold), Diethyl Ether

pKa (Predicted) ~10.5 (Amide NH), ~12 (Methylene CH₂)

Validated Synthesis Protocol
Method: Thermal Transamidation (The "Rugged" Route)
While acid chloride routes (using malonyl chloride) are theoretically faster, they often suffer

from the formation of colored ketene impurities and rapid hydrolysis. The thermal

transamidation of diethyl malonate is the industry-preferred method for high-purity bis-amides.

[1]

Reaction Scheme
The reaction involves the nucleophilic attack of 4-bromoaniline on the carbonyl centers of

diethyl malonate, driven by the removal of ethanol.
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Figure 1: Thermal transamidation pathway avoiding acid chloride instability.

Step-by-Step Methodology
Charge: In a 250 mL round-bottom flask equipped with a Dean-Stark trap and reflux

condenser, combine Diethyl Malonate (16.0 g, 100 mmol) and 4-Bromoaniline (37.8 g, 220

mmol).

Solvent: Add Xylene (100 mL). Note: Xylene is chosen for its boiling point (~140°C), which is

sufficient to drive the reaction and azeotrope ethanol.

Reaction: Heat the mixture to reflux. Monitor the collection of ethanol in the Dean-Stark trap.

Maintain reflux for 6–8 hours until ethanol evolution ceases.

Process Insight: The first amidation is rapid; the second requires sustained heat. Failure to

reflux long enough results in the mono-amide impurity.[1]

Isolation: Cool the reaction mixture to room temperature. The product will precipitate as a

heavy white solid.

Filtration: Filter the solid under vacuum. Wash the cake with cold ethanol (2 x 30 mL) to

remove unreacted aniline and mono-amide intermediates.

Purification: Recrystallize from hot DMF/Water (9:1) or glacial acetic acid if high purity is

required for biological assays.

Drying: Dry in a vacuum oven at 80°C for 12 hours.
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Mechanism of Action & Applications
Synthetic Utility: Heterocycle Formation
The central methylene group (-CH₂-) is acidic (pKa ~12), allowing for functionalization via

Knoevenagel condensation or alkylation, followed by cyclization.[1]

Quinoline Synthesis: Heating with polyphosphoric acid (PPA) or Eaton's reagent induces

intramolecular cyclization to form 6-bromo-4-hydroxy-2-quinolones.[1]

Geminal Functionalization: Reaction with sulfonyl azides yields gem-diazido derivatives,

precursors for energetic materials.[1]

Synthetic Transformations Direct Applications
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Figure 2: Divergent synthetic utility of the malonamide scaffold.[1]

Biological Relevance
Malonamide derivatives function as peptidomimetics.[2] The N,N'-bis(aryl) motif mimics the

backbone of peptides, making this compound a scaffold for:

Factor Xa Inhibitors: The rigid spacer allows the terminal aromatic rings to occupy the S1

and S4 pockets of coagulation enzymes.

Antibacterial Agents: Halogenated malonamides have shown activity against Gram-positive

bacteria by disrupting cell wall synthesis machinery.[1]

Safety & Handling (GHS Standards)
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Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.[1][3]

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.[1]

Handling Precautions:

Dust Control: The dry powder can be electrostatic. Use a grounded weighing balance and

work within a fume hood.

Waste Disposal: Halogenated organic waste.[1] Do not mix with general organic solvents if

incineration protocols require segregation of halogens.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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